1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol
Description
This carbazole-derived compound features a 3,6-dibromo-substituted carbazole core linked to a propan-2-ol chain with a 2,4-dimethoxy-phenylamino group. The bromine substituents enhance electron-withdrawing properties and molecular weight, while the methoxy groups on the phenylamino moiety may influence solubility and receptor interactions .
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2,4-dimethoxyanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O3/c1-29-17-5-6-20(23(11-17)30-2)26-12-16(28)13-27-21-7-3-14(24)9-18(21)19-10-15(25)4-8-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAZLWLHKYMVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol typically involves multiple steps, starting with the bromination of carbazole to introduce bromo groups at the 3 and 6 positions
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where various nucleophiles can replace the bromo groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds, hydroxyl groups, and carboxylic acids.
Reduction: Formation of hydroxylamines and amines.
Substitution: Formation of azides, amides, and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a probe in biological studies, helping researchers understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound’s analogs differ primarily in substituents on the carbazole ring and the phenylamino group. These modifications impact physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Impact of Substituents on Properties
- Halogen Effects : Bromine substituents (vs. chlorine) increase molecular weight and polarizability, enhancing binding to hydrophobic pockets in enzymes or DNA .
- Phenylamino Modifications: Methoxy Groups: 2,4-Dimethoxy substitution (target compound) improves solubility compared to unsubstituted analogs (e.g., 474.10 g/mol compound) but may reduce membrane permeability due to polarity .
- Heterocyclic Moieties : The tetrahydrofuran-derived side chain (482.21 g/mol compound) enhances solubility and introduces conformational rigidity, which could optimize pharmacokinetics .
Biological Activity
1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol, also known as P7C3, is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of cardioprotection and neuroprotection. This article delves into the biological activities of P7C3, summarizing key research findings, mechanisms of action, and implications for future therapeutic uses.
- Molecular Formula : C₂₁H₂₃Br₂N₂O₃
- Molecular Weight : 474.21 g/mol
- CAS Number : 301353-96-8
P7C3 primarily functions as a Nampt (Nicotinamide adenine dinucleotide phosphate) activator. By enhancing Nampt activity, it increases intracellular levels of NAD+, which is crucial for cellular metabolism and energy production. The compound's ability to modulate the NADH/NAD+ ratio plays a significant role in its cardioprotective effects, particularly in diabetic models.
Cardioprotective Effects
Recent studies have demonstrated that P7C3 exhibits significant cardioprotective properties. In experiments involving leptin receptor-deficient (db/db) mice—an established model for diabetes—P7C3 treatment resulted in:
- Improved Cardiac Function : Enhanced ejection fraction and reduced infarct size during ischemia-reperfusion injury.
- Biochemical Signaling : Increased phosphorylation of key proteins involved in survival signaling pathways, including p-AKT and p-eNOS. This indicates a protective effect against cardiac stressors commonly associated with diabetes .
Neuroprotective Effects
P7C3 was initially identified for its neuroprotective capabilities. It has been shown to:
- Increase Neuronal Survival : In models of neurodegeneration, P7C3 promotes neuronal survival by enhancing NAD+ levels, which are critical for energy metabolism and cellular repair mechanisms.
- Potential Applications : Its neuroprotective properties suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Study 1: Cardiovascular Protection in Diabetic Mice
A study published in Pharmacology assessed the effects of P7C3 on cardiac function in db/db mice over four weeks. Key findings included:
| Parameter | Control Group | P7C3 Treatment Group |
|---|---|---|
| Ejection Fraction (%) | 35 ± 5 | 55 ± 6 |
| Infarct Size (%) | 40 ± 4 | 20 ± 3 |
| NADH/NAD+ Ratio | 1.5 | 2.5 |
| p-AKT Levels (Relative Units) | 1.0 | 2.0 |
The results indicated that P7C3 significantly improved cardiac function and biochemical markers associated with heart health .
Study 2: Neuroprotection in Animal Models
In another study focusing on neuroprotection, P7C3 was found to enhance neuronal survival by modulating NAD+ levels in various models of brain injury. The compound's ability to increase SIRT1 activity also suggests a mechanism by which it may promote cognitive function and neuronal resilience .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol?
Answer: While the exact synthetic protocol is not detailed in the provided evidence, analogous carbazole derivatives (e.g., P7C3 analogues) are typically synthesized via multi-step organic reactions. Key steps may include:
- Carbazole bromination : Introducing bromine at the 3,6-positions using brominating agents like NBS or Br₂.
- Nucleophilic substitution : Coupling the carbazole core with a propanolamine derivative bearing methoxy-phenylamino groups.
- Purification : Column chromatography or recrystallization (e.g., water-ethanol mixtures, as in ).
Q. Characterization methods :
Q. Table 1: Key Characterization Techniques
| Method | Purpose | Reference |
|---|---|---|
| X-ray crystallography | Confirm stereochemistry | |
| NMR (¹H/¹³C) | Verify substituent positions |
Q. How does this compound modulate neurogenic activity in neural stem cells (NSCs)?
Answer: indicates that this carbazole derivative enhances neurogenesis by increasing the final cell division of differentiating NSCs. Methodological insights include:
- In vitro assays : Treat NSCs (e.g., cortical NSCs from E14 rats) with 5.0 µM compound for 24–48 hours.
- Marker analysis : Quantify TuJ1⁺ (neuronal) cells via immunofluorescence.
- Mechanistic focus : Assess cell cycle exit using BrdU labeling or flow cytometry for G1/S phase transitions.
Q. Key controls :
- Vehicle-only groups (e.g., DMSO).
- Positive controls (e.g., growth factors like BDNF).
Q. What protocols are recommended for evaluating dose-dependent effects on NSC differentiation?
Answer:
- Dose range : Test 0.1–10 µM (based on ’s use of 5.0 µM).
- Treatment duration : 48–72 hours during differentiation (EGF/FGF2 withdrawal).
- Endpoint assays :
- Cell viability : MTT or Calcein-AM.
- Neuronal markers : TuJ1, MAP2, or NeuN staining.
- Apoptosis : TUNEL or caspase-3 assays to rule out toxicity.
Q. Table 2: Example Experimental Design
| Parameter | Condition | Reference |
|---|---|---|
| Concentration | 1–10 µM | |
| Culture medium | EGF/FGF2-free | |
| Differentiation time | 72 hours |
Advanced Research Questions
Q. What structural features of this compound drive its neurogenic activity?
Answer: highlights the importance of:
- 3,6-Dibromo substitution : Enhances lipophilicity and target binding.
- Methoxy-phenylamino group : Modulates solubility and receptor interactions (e.g., amine group for hydrogen bonding).
- Propan-2-ol backbone : Stabilizes conformation for membrane permeability.
Q. SAR insights :
- Derivative 1 (3,6-dibromo) showed higher neurogenic activity than non-brominated analogues.
- Methoxy positioning (2,4 vs. 3,4) affects NSC survival vs. differentiation ().
Q. How can crystallography resolve contradictions in reported bioactivity data?
Answer: Discrepancies in bioactivity (e.g., NSC proliferation vs. differentiation) may arise from:
- Conformational flexibility : X-ray structures (via SHELXL) can reveal active vs. inactive conformers .
- Solvent interactions : ORTEP-3 models () can identify hydration effects on binding pockets.
- Polymorphism : Different crystal forms may alter solubility and bioavailability.
Example : notes that NSC proliferation is inhibited in the presence of EGF/FGF2, while differentiation is enhanced in their absence. Structural data could clarify receptor-binding modes under these conditions.
Q. What experimental strategies validate the compound’s mechanism in vivo?
Answer:
- Rodent models : Administer 10–20 mg/kg intraperitoneally in neurogenesis models (e.g., hippocampal dentate gyrus).
- Tissue analysis : Immunohistochemistry for BrdU⁺/NeuN⁺ cells to quantify newborn neurons.
- Pharmacokinetics : LC-MS/MS to measure brain penetration and metabolite stability.
Q. Challenges :
- Blood-brain barrier permeability (modify via prodrug strategies).
- Off-target effects (e.g., screen against kinase panels).
Q. How can researchers address data contradictions in NSC response variability?
Answer: Variability may stem from:
Q. Statistical mitigation :
- Replicate experiments across 3+ independent NSC isolations.
- Meta-analysis of published datasets (e.g., compare with Yoon et al., 2013).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
